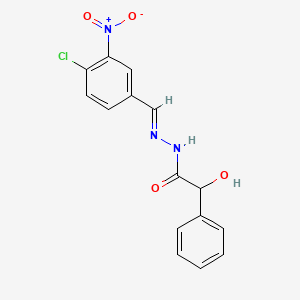![molecular formula C32H38N4O4 B3869074 N,N'-[1,4-phenylenebis(methylene)]bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B3869074.png)
N,N'-[1,4-phenylenebis(methylene)]bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}
Übersicht
Beschreibung
N,N'-[1,4-phenylenebis(methylene)]bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}, commonly known as DTTB, is a novel compound that has gained significant attention in scientific research. DTTB is a synthetic molecule that is used in various fields of research, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
DTTB acts as a protease inhibitor by binding to the active site of proteases and preventing their activity. It has been shown to inhibit the activity of various proteases, including cathepsin B, caspase-3, and calpain. DTTB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DTTB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DTTB has also been shown to inhibit the migration and invasion of cancer cells. Additionally, DTTB has been shown to reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
DTTB has several advantages for use in lab experiments. It is a synthetic molecule, which allows for precise control over its properties. Additionally, DTTB has been shown to have high selectivity for its target proteases. However, DTTB has some limitations for use in lab experiments. It can be difficult to synthesize and purify, which can limit its availability. Additionally, DTTB has not been extensively studied in vivo, which limits its potential for use in animal studies.
Zukünftige Richtungen
There are several future directions for research on DTTB. One potential direction is to investigate its use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to investigate its potential as a fluorescent probe for the detection of reactive oxygen species in cells. Another potential direction is to investigate its use as a tool for investigating protein structure and function. Finally, further studies are needed to investigate its potential for use in animal models of disease.
Wissenschaftliche Forschungsanwendungen
DTTB has been extensively used in scientific research due to its unique properties. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DTTB has also been used in biochemical studies to investigate protein structure and function. Additionally, DTTB has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O4/c1-31(2,3)29(39)35-25-11-7-9-23(17-25)27(37)33-19-21-13-15-22(16-14-21)20-34-28(38)24-10-8-12-26(18-24)36-30(40)32(4,5)6/h7-18H,19-20H2,1-6H3,(H,33,37)(H,34,38)(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJCLPTFYFXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone](/img/structure/B3868993.png)

![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]benzamide](/img/structure/B3869004.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3869012.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3869034.png)
![1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3869039.png)
![2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3869040.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869060.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3869085.png)


![N',N''-1,2-ethanediylidenebis{2-[(2-methylphenyl)amino]acetohydrazide}](/img/structure/B3869107.png)